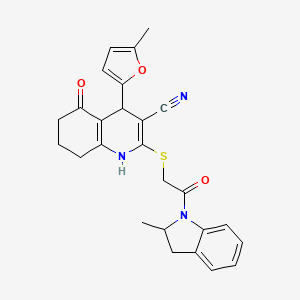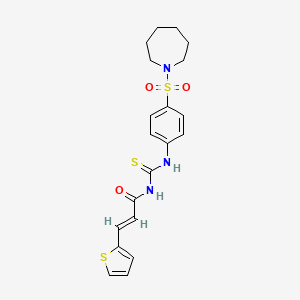
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring an intricate structure. It plays a significant role in various scientific disciplines due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes:
Synthesis of the Isoquinoline Core: : Starting from 1,2,3,4-tetrahydroisoquinoline, the compound undergoes a series of oxidation and substitution reactions to form 3,4-dihydroisoquinolin-2(1H)-one.
Sulfonylation Step: : The isoquinoline derivative is then subjected to sulfonylation using sulfonyl chloride, resulting in the formation of the sulfonyl isoquinoline derivative.
Formation of the Amide: : Finally, the sulfonyl isoquinoline derivative reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the final compound, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for scalability. These processes ensure high yields and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, primarily at the isoquinoline core and the trimethoxybenzamide moiety.
Reduction: : Reduction can target the sulfonyl group or the isoquinoline ring.
Substitution: : Various substitutions can occur, particularly on the benzamide and isoquinoline parts of the molecule.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, nitriles, and organometallic reagents
Major Products Formed: Depending on the reaction type, the products can range from different functionalized derivatives to ring-opened or -closed structures.
Applications De Recherche Scientifique
Chemistry:
Used in the synthesis of advanced materials
Acts as a precursor or intermediate in the creation of more complex organic molecules
Studied for its potential as a bioactive compound
Investigated for enzyme inhibition properties
Explored for its pharmacological activity
Used in developing specialized coatings and materials
Potential use in electronic applications due to its stability and unique properties
Mécanisme D'action
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: : It binds to specific enzymes, altering their activity
Receptor Interaction: : It can bind to various biological receptors, influencing signal transduction pathways
Cellular Uptake: : The compound can be taken up by cells, where it exerts its biochemical effects
Comparaison Avec Des Composés Similaires
Unique Features:
The presence of the sulfonyl isoquinoline moiety
Unique combination of trimethoxybenzamide, contributing to its distinctive properties
N-(2-((isoquinolin-1-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide: : Similar structure but lacks the dihydroisoquinoline part
3,4,5-Trimethoxybenzamide: : Shares the trimethoxybenzamide moiety but lacks the sulfonyl and isoquinoline parts
Isoquinoline Derivatives: : Various compounds with isoquinoline structures used in different applications
This compound is a fascinating subject of study due to its diverse applications and complex structure, opening doors to multiple scientific investigations and industrial innovations.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-12-17(13-19(28-2)20(18)29-3)21(24)22-9-11-30(25,26)23-10-8-15-6-4-5-7-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOZBCFMWQKPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2994314.png)


![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)


![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)

